5-(1H-Pyrazol-4-yl)pyrrolidin-2-one
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Overview
Description
5-(1H-Pyrazol-4-yl)pyrrolidin-2-one is a heterocyclic compound that features a pyrazole ring attached to a pyrrolidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 5-(1H-Pyrazol-4-yl)pyrrolidin-2-one involves the heating of 4-aryl-N-(1H-pyrazol-4-yl)but-3-enamides in polyphosphoric acid. This reaction selectively affords the desired product . The reaction conditions typically involve high temperatures and the use of polyphosphoric acid as a catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(1H-Pyrazol-4-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
5-(1H-Pyrazol-4-yl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor for various biological targets.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action for 5-(1H-Pyrazol-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and other interactions, which can modulate the activity of the target molecule. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A simpler analog without the pyrazole ring.
Pyrazole: A compound with only the pyrazole ring.
Pyrrolidin-2,5-dione: A related compound with an additional carbonyl group.
Uniqueness
5-(1H-Pyrazol-4-yl)pyrrolidin-2-one is unique due to the combination of the pyrazole and pyrrolidinone rings, which provides a distinct set of chemical properties and potential biological activities. This dual-ring structure allows for more diverse interactions with biological targets compared to simpler analogs.
Properties
Molecular Formula |
C7H9N3O |
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Molecular Weight |
151.17 g/mol |
IUPAC Name |
5-(1H-pyrazol-4-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C7H9N3O/c11-7-2-1-6(10-7)5-3-8-9-4-5/h3-4,6H,1-2H2,(H,8,9)(H,10,11) |
InChI Key |
ROZFRJNSINPXLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C2=CNN=C2 |
Origin of Product |
United States |
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